APDye 532 Azide Plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 532 Azide Plus is a fluorescent dye used in various scientific applications, particularly in the field of bioimaging and molecular labeling. This compound is spectrally similar to other well-known dyes such as Alexa Fluor 532, Atto 532, and CF 532 dyes .
Preparation Methods
The synthesis of APDye 532 Azide Plus involves the incorporation of a copper-chelating system within its structure, which enhances its reactivity in CuAAC reactions . The preparation typically includes the following steps:
Synthesis of the Dye Core: The core structure of the dye is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of Azide Group: The azide functional group is introduced to the dye core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Chemical Reactions Analysis
APDye 532 Azide Plus primarily undergoes the following types of reactions:
Click Chemistry (CuAAC): This dye reacts almost instantaneously with alkynes under diluted conditions, forming triazole linkages The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as reagents.
Substitution Reactions:
Scientific Research Applications
APDye 532 Azide Plus has a wide range of applications in scientific research, including:
Bioimaging: It is used in fluorescence microscopy and flow cytometry for labeling and imaging biological samples
Molecular Labeling: The dye is employed in labeling biomolecules such as proteins and nucleic acids, facilitating their detection and analysis.
Drug Delivery: It is used in the development of drug delivery systems, where it helps in tracking the distribution and localization of drugs within biological systems.
Diagnostics: The dye is used in diagnostic assays to detect specific biomolecules or pathogens.
Mechanism of Action
The mechanism of action of APDye 532 Azide Plus involves its ability to form strong, active copper complexes that act as both reactant and catalyst in CuAAC reactions . This enhances the efficiency and specificity of the reaction, making it highly suitable for detecting low-abundance targets and improving biocompatibility .
Comparison with Similar Compounds
APDye 532 Azide Plus is unique due to its enhanced reactivity and biocompatibility in CuAAC reactions. Similar compounds include:
Properties
Molecular Formula |
C36H38N10O10S2 |
---|---|
Molecular Weight |
834.9 g/mol |
IUPAC Name |
13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C36H38N10O10S2/c37-44-42-13-3-9-38-18-23-19-46(45-43-23)14-4-12-41-35(47)22-7-8-24(25(17-22)36(48)49)28-26-15-20-5-1-10-39-29(20)33(57(50,51)52)31(26)56-32-27(28)16-21-6-2-11-40-30(21)34(32)58(53,54)55/h7-8,15-17,19,38-39H,1-6,9-14,18H2,(H,41,47)(H,48,49)(H,50,51,52)(H,53,54,55) |
InChI Key |
BLXQHUDUZCBWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.